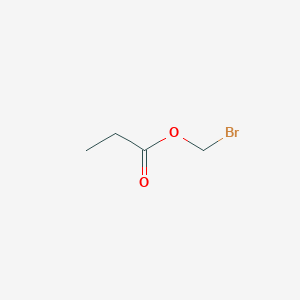

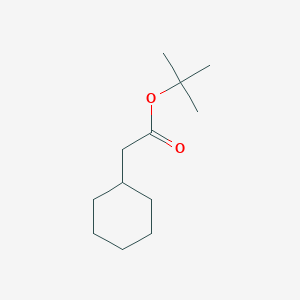

![molecular formula C12H15ClFNO B2936956 4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1138521-56-8](/img/structure/B2936956.png)

4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

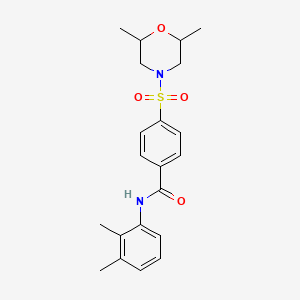

“4-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride” is a chemical compound with the molecular formula C12H14FNO·HCl . It is used for pharmaceutical testing . The compound is a derivative of 2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride” is characterized by a spirocyclic system, where a benzofuran ring and a piperidine ring share a single atom . The presence of a fluorine atom at the 4-position of the spirocyclic system differentiates this compound from 2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride .Aplicaciones Científicas De Investigación

Sigma Ligands and Binding Site Affinity

- Research by Moltzen, Perregaard, and Meier (1995) investigated spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds as sigma ligands. The study focused on the structural factors influencing sigma 1/sigma 2 affinity and selectivity, finding that N-substituents play a critical role in determining affinity and selectivity for sigma binding sites. This study contributes to understanding the therapeutic potential of these compounds in targeting sigma receptors (Moltzen, Perregaard, & Meier, 1995).

Synthesis and Evaluation as PET Radiotracers

- A study by Grosse Maestrup et al. (2009) on the synthesis of spirocyclic sigma1 receptor ligands revealed insights into structure-affinity relationships and metabolic stability. These compounds, with subnanomolar sigma1 affinity, offer potential as PET radiotracers for neuroimaging, contributing to the understanding of neurological disorders (Grosse Maestrup et al., 2009).

Histone Deacetylase (HDAC) Inhibitors

- Varasi et al. (2011) discovered new spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives as HDAC inhibitors. These compounds showed potential in inhibiting tumor growth, highlighting their importance in cancer research and therapy development (Varasi et al., 2011).

Evaluation in Antihypertensive Activities

- The synthesis and evaluation of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones for antihypertensive activity, as investigated by Clark et al. (1983), show the potential of spirocyclic compounds in treating hypertension, an area of significant therapeutic interest (Clark et al., 1983).

PET Imaging and Neuroreceptor Binding

- The synthesis and evaluation of a fluoromethyl spirocyclic PET tracer, as explored by Maisonial et al. (2012), demonstrate the application of spirocyclic piperidine derivatives in PET imaging for studying central σ1 receptors. This research enhances the understanding of neuroreceptor functioning in various neurological conditions (Maisonial et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride”, suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propiedades

IUPAC Name |

4-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12;/h1-3,14H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLGLXWGNAPGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C(=CC=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

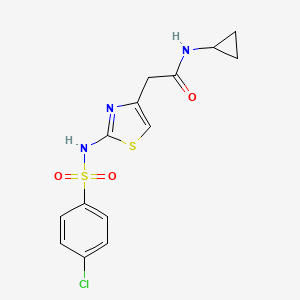

![1-(4-Bromophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2936876.png)

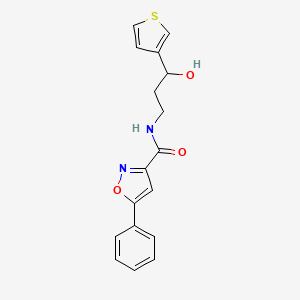

![N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2936878.png)

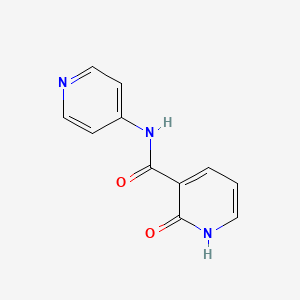

![9-benzyl-3-(3-chlorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2936881.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)